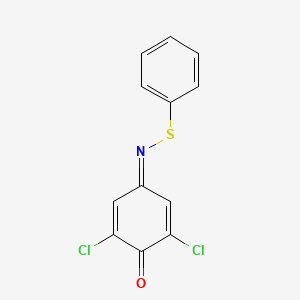
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is a compound that features the adamantane structure, a diamondoid hydrocarbon known for its stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with adamantane-1-carbonyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The reaction proceeds as follows:
Preparation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide.
Formation of this compound: Adamantane-1-carbohydrazide is then reacted with adamantane-1-carbonyl chloride in ethanol under reflux conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
科学研究应用
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .
相似化合物的比较
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is unique due to its dual adamantane structure, which provides enhanced stability and rigidity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring robust molecular frameworks .
属性
分子式 |
C22H32N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C22H32N2O2/c23-24(19(25)21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12,23H2 |
InChI 键 |
RUBISYMVWQJLAQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C(=O)C45CC6CC(C4)CC(C6)C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)


![3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)
![1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110883.png)
![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)


